molecular formula C12H16N2O5 B1668328 Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate CAS No. 19961-99-0

Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate

Cat. No. B1668328
CAS RN: 19961-99-0
M. Wt: 268.27 g/mol
InChI Key: SYLSRTLUCIDOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate is a bioactive chemical.

Scientific Research Applications

1. Effects on Smooth Muscle

Carbanilic acid derivatives, including pentacaine and its variants, demonstrate notable effects on the smooth muscle in the gastrointestinal system. These compounds relax smooth muscle, reduce spontaneous contractions, and modify the response to various stimulants like acetylcholine, histamine, and BaCl2. Such effects suggest potential applications in gastrointestinal disorders, possibly including antiulcer activities (Mai, Bauer, Nosál'ová, Mátyás, & Bezáková, 1996).

2. Cardiovascular Applications

Carbanilic acid derivatives such as BK 129 exhibit properties that can influence vascular smooth muscle in vitro. These derivatives promote relaxation of arterial rings, modulate responses to phenylephrine, norepinephrine, and histamine, and inhibit Ca2+ entry into smooth muscle cells. Such characteristics highlight their potential as local anesthetics with vascular relaxant properties (Sotníková, 1992).

3. Chemical Properties and Applications

Carbanilic acid derivatives have been explored in various chemical studies, including their role in the formation of carbanions, synthesis of polymers, and nucleophilic substitutions. These studies contribute to a deeper understanding of the chemical behavior and potential industrial applications of these compounds in fields like polymer science and organic synthesis (Wiberg & Bailey, 2002); (Shi et al., 2010).

4. Applications in Agrochemistry

Carbanilic acid derivatives have shown relevance in agrochemical research, particularly as herbicides. Studies on the metabolism of these compounds in various organisms, including their hydrolytic degradation and interaction with other herbicides, indicate their potential utility and behavior in agricultural settings (Sonawane & Knowles, 1971); (Dortenzio & Norris, 1979).

properties

CAS RN

19961-99-0

Product Name

Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H16N2O5/c1-13-11(15)19-10-5-3-4-9(8-10)14-12(16)18-7-6-17-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

SYLSRTLUCIDOHN-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC

Appearance

Solid powder

Other CAS RN

19961-99-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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